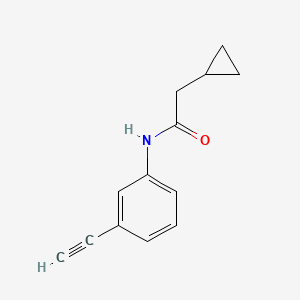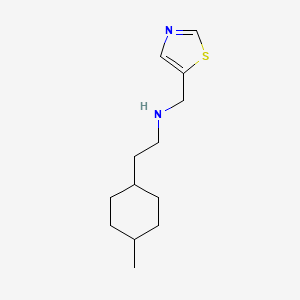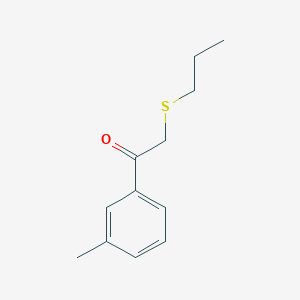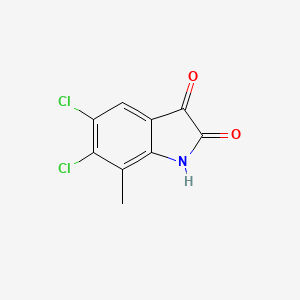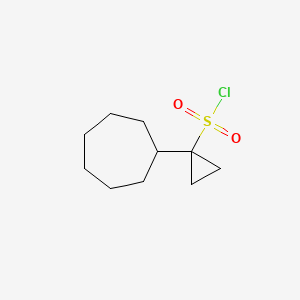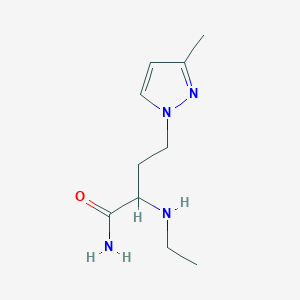
2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide is an organic compound that features a pyrazole ring, an ethylamino group, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the pyrazole ring.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine in the presence of a suitable leaving group.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the pyrazole ring or ethylamino group.
Applications De Recherche Scientifique
2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide: A similar compound with a different backbone structure.
2-(Methylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide: A compound with a methylamino group instead of an ethylamino group.
Uniqueness
2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
2-(ethylamino)-4-(3-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-12-9(10(11)15)5-7-14-6-4-8(2)13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15) |
Clé InChI |
XBLYBXWJBTVSII-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCN1C=CC(=N1)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


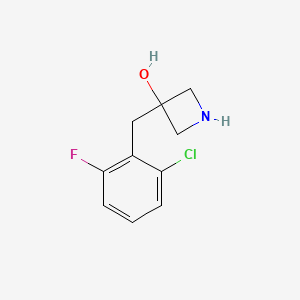
![6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13636196.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
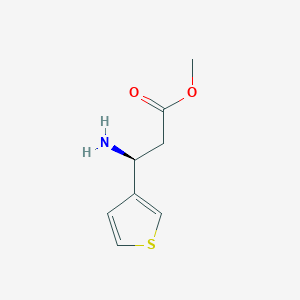
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
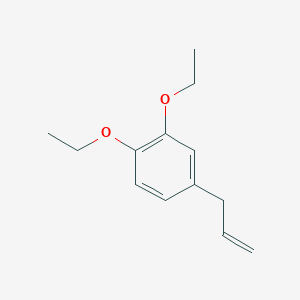
methanone](/img/structure/B13636207.png)
